molecular formula C13H13N3O2 B2862975 6-Ethoxy-2,3'-bipyridine-5-carboxamide CAS No. 1210923-64-0

6-Ethoxy-2,3'-bipyridine-5-carboxamide

Cat. No.: B2862975
CAS No.: 1210923-64-0
M. Wt: 243.266
InChI Key: BILRGGNHNJWABB-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3'-bipyridine-5-carboxamide is a functionalized bipyridine derivative of significant interest in chemical and pharmaceutical research. Bipyridine compounds are extensively utilized as fundamental building blocks in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in the synthesis of biologically active molecules . The 2,3'-bipyridine scaffold is a key structural motif in valuable substances, and its derivatives can serve as precursors for complex supramolecular architectures . The ethoxy and carboxamide functional groups on the core structure enhance the molecule's versatility, potentially making it a valuable intermediate in medicinal chemistry campaigns. Research into similar bipyridine-carboxamide compounds indicates potential applications in drug discovery, where such structures are explored for their biological activity . This compound is intended for research purposes as a chemical building block or reference standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-6-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13-10(12(14)17)5-6-11(16-13)9-4-3-7-15-8-9/h3-8H,2H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILRGGNHNJWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 2,3 Bipyridine 5 Carboxamide

Strategic Approaches for the Construction of the Bipyridine Core

The formation of the C-C bond linking the two pyridine (B92270) rings is the crucial step in synthesizing the 2,3'-bipyridine (B14897) backbone. Various methods have been developed, ranging from classic cross-coupling reactions to modern C-H functionalization techniques.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Formation

Transition-metal catalysis, particularly with palladium, remains one of the most robust and versatile tools for constructing biaryl and bisheteroaryl compounds, including bipyridines. researchgate.net These methods involve the coupling of two suitably functionalized pyridine precursors.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, celebrated for its mild reaction conditions and tolerance of a wide array of functional groups. mdpi.comtcichemicals.com The synthesis of bipyridines via Suzuki coupling typically involves the reaction of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. tcichemicals.commdpi.com For the specific synthesis of 6-Ethoxy-2,3'-bipyridine-5-carboxamide, this could involve coupling a 3-pyridylboronic acid derivative with a 2-halo-6-ethoxypyridine-5-carboxamide, or the alternative pairing of a (6-ethoxy-5-carboxamidopyridin-2-yl)boronic acid with a 3-halopyridine. While 3- and 4-pyridylboronic acids are generally stable and effective coupling partners, the use of 2-pyridylboron reagents can sometimes be more challenging. mdpi.com

Table 1: Representative Conditions for Suzuki Coupling in Bipyridine Synthesis

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ Imidazolium salt Various Various Room Temp - 140
PdCl₂(PPh₃)₂ - K₂CO₃ Toluene/Water 80-110

This table presents generalized conditions from literature for bipyridine synthesis and may be adapted for the target compound. mdpi.commdpi.com

Palladium catalysts are also effective in mediating the coupling of pyridyl halides or their derivatives. Homocoupling reactions, which dimerize a single halopyridine precursor, are useful for creating symmetrical bipyridines. preprints.org For an unsymmetrical target like this compound, heterocoupling strategies are necessary.

Other notable cross-coupling reactions applicable to bipyridine synthesis include:

Stille Coupling: This reaction pairs an organotin compound (e.g., a pyridylstannane) with an organohalide. It is highly effective for synthesizing complex molecules, including bipyridine alkaloids like lavendamycin. mdpi.com However, a significant drawback is the high toxicity of the organotin reagents. researchgate.netmdpi.com

Negishi Coupling: Involving the reaction of an organozinc compound with an organohalide, Negishi coupling serves as a powerful alternative to Stille reactions for bipyridine synthesis. mdpi.com

Ullmann Coupling: A classic method, the Ullmann reaction traditionally uses copper metal or copper salts to couple aryl halides. preprints.org Nickel-catalyzed versions have also been developed to facilitate the coupling of pyridyl halides. mdpi.com

C-H Functionalization Methodologies in Bipyridine Synthesis

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. mdpi.comnih.gov This approach involves the direct activation of a C-H bond on one pyridine ring and its subsequent coupling with another pyridine derivative. preprints.org

Palladium, rhodium, and iridium are common catalysts for these transformations. nih.gov For instance, dinuclear palladium pincer complexes have been used to synthesize bipyridine compounds by combining the decarboxylation of picolinic acid with the C-H activation of a pyridine. mdpi.compreprints.org Another strategy involves the palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with other heterocycles, a method that could be adapted for pyridine-pyridine coupling. rsc.org The regioselectivity of C-H activation can be controlled through the use of directing groups or by leveraging the inherent electronic properties of the pyridine ring. nih.govnih.gov

Free Radical Approaches to Bipyridine Scaffolds

Free radical chemistry offers a complementary, metal-free pathway to bipyridine structures. Intramolecular radical addition to arenes is a valuable method for accessing biaryl systems. rsc.org This strategy has been applied to the preparation of aminobipyridines and bipyridine sultams through intramolecular radical substitution. rsc.orgrsc.org The general approach involves using a sulfonamide linker to connect a pyridyl radical precursor to the pyridine ring that will be attacked. Upon radical generation, an intramolecular cyclization occurs via mdpi.comrsc.org-ipso or preprints.orgrsc.org-ortho substitution to form the bipyridine linkage. rsc.org While this method typically yields aminated bipyridines, the amino group could potentially be transformed into the desired carboxamide of the target molecule in subsequent steps.

Cyclization and Condensation Reactions for Bipyridine Ring Systems

Instead of coupling two pre-existing pyridine rings, the bipyridine scaffold can be constructed by forming one or both rings through cyclization and condensation reactions. acsgcipr.org These methods are particularly useful for creating highly substituted and functionalized pyridine and bipyridine systems.

Notable strategies include:

Aza Diels-Alder Reactions: Substituted 1,2,4-triazines can react with dienophiles in an inverse-electron-demand aza Diels-Alder reaction, followed by a retro-Diels-Alder extrusion of N₂, to yield pyridine rings. By using a pyridyl-substituted triazine, this method can directly generate bipyridine derivatives. researchgate.netresearchgate.net

Cyclocondensation of β-Ketoenamides: Highly functionalized 2,2'-bipyridines have been synthesized through the cyclocondensation of β-ketoenamides. nih.gov This approach involves N-acylating a β-enaminoketone with an activated picolinic acid derivative, followed by a cyclization step to form the second pyridine ring. nih.gov This methodology allows for the introduction of diverse substituents onto the bipyridine core.

Multicomponent Reactions: One-pot multicomponent reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, offer efficient pathways to functionalized pyridines from simple acyclic precursors. acsgcipr.org By incorporating a pyridyl-containing building block, these reactions can be adapted for the direct synthesis of bipyridine structures.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine
Picolinic acid
Lavendamycin
1,2,4-Triazine
Pyridylboronic acid
Halopyridine

Directed Synthesis of the Ethoxy Moiety within Bipyridine Frameworks

The introduction of an ethoxy group onto a bipyridine scaffold is a critical step in the synthesis of this compound. While direct ethoxylation of the bipyridine ring can be challenging, several strategic approaches are employed. One common method involves the nucleophilic substitution of a leaving group, such as a halogen or a sulfonate, on the pyridine ring with an ethoxide source. This reaction is typically carried out in the presence of a strong base.

Another strategy involves the O-alkylation of a corresponding hydroxypyridine precursor. The synthesis of 5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles, for instance, has been achieved by refluxing (Z)-N-(2-amino-1,2-dicyanoethenyl)acetamide hydrochloride in ethanol under acidic conditions. manchester.ac.ukmanchester.ac.uk This demonstrates the principle of forming an ethoxy group from a suitable precursor in a heterocyclic system.

Synthetic Routes to Introduce the Carboxamide Functionality in Bipyridine Systems

The carboxamide group is a key functional moiety in this compound, and its introduction into the bipyridine framework can be achieved through several synthetic pathways. A prevalent method involves the conversion of a carboxylic acid or its derivative, such as an ester or acyl chloride, into the corresponding amide.

For instance, research on ruthenium(II) complexes with carboxylate-functionalized 2,2'-bipyridine (B1663995) ligands highlights two primary methods for incorporating carboxylate groups, which are direct precursors to carboxamides. The first method involves synthesizing a precursor complex with ethoxycarbonyl groups, which are then hydrolyzed to the carboxylate. researchgate.netjcu.edu.au This carboxylate can then be activated and reacted with an amine to form the carboxamide. The second method utilizes the oxidation of methyl substituents on the bipyridine ligand to form the carboxylate. researchgate.netjcu.edu.au

A more direct approach to forming a related amide linkage is demonstrated in the synthesis of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives, where an acetohydrazide was used as a key intermediate for further functionalization. nih.gov This highlights the versatility of activating carboxylic acid derivatives to introduce amide-like functionalities.

Application of Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like bipyridine derivatives to reduce environmental impact and improve efficiency. nih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved reproducibility. nih.gov In the context of bipyridine synthesis, microwave irradiation has been successfully employed in various coupling reactions. For example, a new method for preparing 2,2'-bipyridines using microwave assistance and heterogeneous catalysts has been developed, affording products in up to 86% yields in just one hour. nih.gov This contrasts sharply with traditional heating methods that can require reaction times of 18 to 40 hours. nih.gov Similarly, microwave-assisted Suzuki reactions have been shown to be an efficient methodology for biaryl synthesis. nih.gov The formation of heterocyclic rings through cyclocondensation reactions is also well-suited for microwave technology. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Bipyridine Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours nih.govnih.gov
Yields Often moderate Generally higher nih.govnih.gov
Side Reactions More prevalent Reduced nih.gov
Energy Efficiency Lower Higher nih.gov

Exploration of Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, cost, and hazards. gctlc.org Solvent-free, or solid-state mechanosynthesis, involves the application of mechanical energy to initiate chemical reactions. nih.govnih.gov This approach has been successfully applied to the synthesis of bipyridine metal complexes, demonstrating high yields in shorter reaction times without the need for bulk solvents. nih.gov For example, the mechanochemical synthesis of Pd(BiPy)Cl₂ was achieved with an approximate yield of 83% in just 5 minutes at 15 Hz. nih.gov Another example is the benign synthesis of 4,6-diphenyl[2,2']bipyridine via sequential solventless aldol and Michael addition reactions. gctlc.orgacs.org These methods often require simpler work-up and purification protocols. researchgate.net

Utilization of Ionic Liquids as Catalysts in Bipyridine Synthesis

Ionic liquids are salts with low melting points that are often considered "green" solvents due to their low vapor pressure and high thermal stability. mdpi.com They can also function as catalysts. In the synthesis of bipyridine derivatives, ionic liquids have been used to stabilize nanoparticle catalysts, such as rhodium nanoparticles, for hydrogenation reactions. acs.org The use of ionic liquids can lead to higher selectivity and yields and allows for easier isolation of the catalyst from the reaction mixture. mdpi.com Basic ionic liquids have also been developed and applied in various catalytic reactions, replacing traditional organic or inorganic bases. qub.ac.uk

Enantioselective and Enantiospecific Approaches in Bipyridine Synthesis

The synthesis of chiral bipyridine ligands is of significant interest for their applications in asymmetric catalysis. Enantioselective and enantiospecific methods aim to produce a single enantiomer of a chiral molecule.

One approach is the design and synthesis of new classes of chiral 2,2'-bipyridine ligands. For example, a new class of tunable chiral ligands, SBpy, was developed for the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.gov Another study reported a seven-step synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents, where the key step was an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, achieving excellent stereoselectivities (99% de and >99.5% ee).

Enantiospecific cross-coupling reactions are another powerful tool. These reactions involve the transfer of chirality from an enantioenriched substrate to the product. nih.gov This can involve the cross-coupling of a stereodefined organometallic reagent with an electrophile or a stereodefined electrophile with an organometallic reagent. nih.gov These methods have been used to create molecules with central, axial, and planar chirality. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
(Z)-N-(2-amino-1,2-dicyanoethenyl)acetamide hydrochloride
5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles
2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide
Pd(BiPy)Cl₂
4,6-diphenyl[2,2']bipyridine
SBpy

Advanced Spectroscopic Techniques in Structural Confirmation

Spectroscopic techniques are indispensable in modern chemical synthesis, offering detailed insights into the molecular architecture of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the successful synthesis of this compound and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related bipyridine derivative, 2-(2-(3,5-dioxopyrazolidin-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile, characteristic signals corresponding to the methylene protons of the pyrazolidine ring appear at 2.51 ppm. nih.gov For this compound, one would expect to observe distinct signals for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group), as well as characteristic aromatic signals for the protons on both pyridine rings. The chemical shifts and coupling patterns of these signals would provide crucial information about the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the amide group, N-H stretching of the primary amide, and C-O stretching of the ethoxy group. For instance, in a similar heterocyclic compound, 2-(2-(3,5-dioxopyrazolidin-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile, characteristic C=O stretching vibrations are observed at 1718 cm⁻¹ and 1701 cm⁻¹, and a C=N stretching vibration is seen at 1617 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can further corroborate the proposed structure. For example, the mass spectrum of 2-(2-(3,5-dioxopyrazolidin-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile shows a molecular ion peak at m/z 419. nih.gov

Spectroscopic Data for a Related Bipyridine Derivative
Technique Observed Signals/Peaks
¹H NMR (DMSO-d₆)δ: 2.51 (s, 2H, CH₂ pyrazolidine), 4.66 (s, 2H, CH₂), 7.21-8.77 (m, 8H, Ar–H, thiophene and pyridine rings), 10.10 (s, 1H, NH) ppm
¹³C NMR (DMSO-d₆)δ: 175.18 (C=O), 170.05 (2C=O), 153.18 (C=N), 150.38 (C), 144.60 (2CH), 143 (C), 138.34 (C), 129.09, 128.98, 127.44 (3CH), 113.50 (CN), 111.41 (CH), 101.81 (CH), 52.56 (OCH₂), 22.65 (CH₂) ppm
IR (KBr)3400 (NH), 2223 (CN), 1718 (C=O), 1701(C=O), 1617(C=N) cm⁻¹
MSm/z (%): 419 [M⁺, 20], 292 (100)

Data for 2-(2-(3,5-dioxopyrazolidin-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile nih.gov

Structure Activity Relationship Sar Investigations of 6 Ethoxy 2,3 Bipyridine 5 Carboxamide and Its Analogues

Impact of Positional and Substituent Variations on Molecular Activity

The biological activity of bipyridine-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and bipyridine ring systems. While direct SAR studies on 6-ethoxy-2,3'-bipyridine-5-carboxamide are not extensively detailed in publicly available literature, valuable insights can be drawn from closely related series, such as 6-alkoxy-5-aryl-3-pyridinecarboxamides, which have been investigated as potent antagonists for the cannabinoid receptor type 1 (CB1). researchgate.netnih.gov

Systematic modifications of this scaffold have revealed several key trends:

Aryl Group Substitutions: Variations on an aryl group at the 5-position of the pyridine ring have a significant impact on potency. Halogen substitutions (e.g., chloro, bromo) and small alkyl groups on this aryl ring are generally well-tolerated and can lead to potent compounds. researchgate.net

Alkoxy Chain Length: Altering the length of the alkoxy chain at the 6-position influences both potency and metabolic stability. While the ethoxy group is a common starting point, variations from methoxy (B1213986) to longer chains can modulate the compound's pharmacokinetic profile. researchgate.net

Amide Substitutions: The amide moiety is a critical interaction point. Modifications to the N-substituent of the carboxamide can drastically alter biological activity. For instance, replacing a simple piperidin-1-yl group with a (1R,2R)-2-hydroxycyclohexyl side chain resulted in a significant increase in potency in the 6-alkoxy-5-aryl-3-pyridinecarboxamide series. researchgate.net

The following table illustrates the impact of such variations on the CB1 receptor binding affinity in a series of 6-alkoxy-5-aryl-3-pyridinecarboxamide analogues.

Compound ID6-Alkoxy Group5-Aryl GroupAmide SubstituentCB1 Ki (nM)
Analog 1 Methoxy4-ChlorophenylPiperidin-1-yl50
Analog 2 Ethoxy4-ChlorophenylPiperidin-1-yl25
Analog 3 Ethoxy4-Chlorophenyl(1R,2R)-2-Hydroxycyclohexyl0.5
Analog 4 Ethoxy2,4-Dichlorophenyl(1R,2R)-2-Hydroxycyclohexyl0.3
Analog 5 Propoxy4-Chlorophenyl(1R,2R)-2-Hydroxycyclohexyl0.7

Data adapted from a study on 6-alkoxy-5-aryl-3-pyridinecarboxamides. The specific activities are for this related series and serve to illustrate SAR principles. researchgate.net

These findings underscore the importance of systematic exploration of substituents to optimize the biological activity of the bipyridine-carboxamide scaffold.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical determinant of its binding affinity and selectivity. The rotational freedom around the bond connecting the two pyridine rings allows the molecule to adopt various conformations, and the energetically preferred conformation is crucial for fitting into the binding pocket of a biological target.

The relative orientation of the two pyridine rings is a key conformational feature. The dihedral angle between the rings influences the spatial disposition of key functional groups. Intramolecular interactions, such as hydrogen bonds or steric hindrance between substituents, can restrict the rotational freedom and favor a particular conformation. nih.govacs.org For instance, in some substituted piperazines, an axial conformation was found to be preferred and further stabilized by intramolecular hydrogen bonds, which in turn dictated the binding to its target receptor. nih.gov

Furthermore, the orientation of the carboxamide and ethoxy groups relative to the bipyridine core is vital. These groups are often involved in key hydrogen bonding or hydrophobic interactions with the target protein. unina.it The ability of the ligand to adopt a low-energy conformation that complements the topology of the receptor's binding site is a prerequisite for high-affinity binding. nih.gov Computational modeling and techniques like X-ray crystallography are essential tools for studying these conformational preferences and understanding how they relate to the observed biological activity.

Principles of Rational Design for Strategic Derivatization of Bipyridine-Carboxamides

The rational design of novel bipyridine-carboxamide derivatives is guided by an iterative process of design, synthesis, and biological evaluation, informed by SAR data and structural biology. mdpi.comnih.govnih.gov The goal is to optimize potency, selectivity, and pharmacokinetic properties.

Key principles for the strategic derivatization of this scaffold include:

Scaffold Hopping and Isosteric Replacement: The bipyridine core can be replaced with other heterocyclic systems to explore new chemical space and intellectual property. Similarly, functional groups can be replaced with bioisosteres to improve properties like metabolic stability or cell permeability. drughunter.comufrj.br For example, a carboxylic acid might be replaced with a tetrazole to enhance lipophilicity and maintain acidity. drughunter.com

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding modes of designed analogues. mdpi.com This allows for the targeted introduction of substituents that can form specific, favorable interactions with the receptor, such as hydrogen bonds or hydrophobic contacts.

Fragment-Based Growth: Small molecular fragments that bind to the target can be identified and then elaborated or linked together to generate more potent lead compounds. The bipyridine-carboxamide scaffold can serve as a starting point for such a fragment-based approach.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model, derived from a set of active compounds, can guide the design of new molecules that retain these key features while having a different chemical backbone.

Role of the Ethoxy Group in Modulating Molecular Recognition and Interaction Profiles

The ethoxy group at the 6-position of the bipyridine ring plays a multifaceted role in molecular recognition. Its influence extends beyond simply occupying space, contributing to both the electronic properties of the molecule and its direct interactions with a target.

Hydrophobic Interactions: The ethyl portion of the ethoxy group is lipophilic and can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues in a receptor's binding pocket. unina.it The length and branching of this alkoxy group can be tuned to optimize these interactions within a specific hydrophobic sub-pocket.

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor. This can be a critical interaction for anchoring the ligand in the binding site if a suitable hydrogen bond donor on the receptor is available.

Conformational Influence: The size and orientation of the ethoxy group can influence the preferred conformation of the entire molecule. It can sterically interact with adjacent groups, thereby restricting rotation around the bipyridine linkage and pre-organizing the ligand into a bioactive conformation.

Solubility and Pharmacokinetics: The ethoxy group can impact the physicochemical properties of the molecule, such as its solubility and lipophilicity. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

In studies of related N-alkoxyphenyl carboxamides, the nature and position of the alkoxy group were shown to be critical for antibacterial and antimycobacterial activity, highlighting its importance in ligand-target interactions. mdpi.com

Significance of the Carboxamide Moiety in Modulating Biological Recognition

The carboxamide moiety is a privileged functional group in medicinal chemistry due to its unique combination of stability and interaction capabilities. It is a cornerstone of the this compound scaffold's ability to engage in biological recognition.

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the C=O). This allows it to form strong and directional hydrogen bonds with amino acid residues in a protein, which is often a key contributor to binding affinity and specificity. unina.it

Structural Rigidity: The amide bond has a partial double-bond character, which makes it planar and restricts rotation. This rigidity helps to reduce the entropic penalty upon binding and can lock the molecule into a specific, active conformation. acs.org

Dipolar Interactions: The carbonyl group of the carboxamide has a significant dipole moment, allowing it to participate in favorable dipole-dipole interactions within the binding site.

Platform for Derivatization: The nitrogen atom of the carboxamide provides a convenient point for chemical modification. As demonstrated in related series, introducing a wide variety of substituents at this position can profoundly impact potency and selectivity, allowing for fine-tuning of the molecule's properties. researchgate.net

The strategic importance of the carboxamide is further highlighted by the extensive research into its bioisosteric replacement. Functional groups like triazoles, oxadiazoles, or trifluoroethylamines can be used to replace the amide to modulate properties such as metabolic stability and bioavailability while attempting to preserve the key interactions. drughunter.comu-tokyo.ac.jp

Computational Chemistry and Theoretical Studies of 6 Ethoxy 2,3 Bipyridine 5 Carboxamide

Density Functional Theory (DFT) Applications in Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. researcher.life DFT calculations for 6-Ethoxy-2,3'-bipyridine-5-carboxamide could elucidate its fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding its reactivity and kinetic stability. rsc.org Furthermore, DFT can be employed to study reaction mechanisms involving this molecule, providing detailed information about transition states and activation energies for various chemical transformations. nih.gov

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. Energy minimization studies, often performed in conjunction with molecular dynamics simulations, would pinpoint the most probable conformations of the molecule in different environments (e.g., in vacuum, in a solvent, or in a protein binding pocket). This information is vital for understanding its interaction with biological targets and for the rational design of analogues with improved properties.

Photophysical Properties and Mechanisms

Computational methods are invaluable for predicting and explaining the photophysical properties of molecules, such as their absorption and emission spectra. For this compound, theoretical studies could investigate the possibility of photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT). ESIPT is a process where a proton is transferred within a molecule in its excited state, often leading to a large Stokes shift in the fluorescence spectrum. researcher.lifemdpi.com TICT involves a conformational twisting in the excited state, which can result in dual fluorescence. nih.gov Understanding these processes is crucial for the development of fluorescent probes and materials for optoelectronic applications. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. nih.gov In a QSAR study, the biological activity of a series of compounds is correlated with their physicochemical properties or theoretical molecular descriptors. dovepress.comresearchgate.net If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed. nih.gov This model would not only help in understanding the structural requirements for activity but also in predicting the activity of novel, untested compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov

Advanced Computational Methodologies in Ligand Design and Virtual Screening

Beyond the methods described above, a range of advanced computational techniques can be applied to the design and discovery of new ligands based on the this compound scaffold. Virtual screening, for instance, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This can be done using either ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the target's binding site. These advanced methodologies play a pivotal role in modern drug discovery by reducing the time and cost associated with identifying promising new drug candidates.

Biological and Mechanistic Research on 6 Ethoxy 2,3 Bipyridine 5 Carboxamide Analogues

Investigation of Enzyme Inhibition Mechanisms by Bipyridine-Carboxamide Scaffolds

The bipyridine-carboxamide structural motif is a recognized scaffold in the design of enzyme inhibitors. These compounds can interact with the active or allosteric sites of enzymes, leading to a modulation of their catalytic activity. The specific nature of the inhibition, whether competitive, non-competitive, or mixed, is often dependent on the substitution patterns on the bipyridine and carboxamide moieties, which influence the compound's affinity for the free enzyme versus the enzyme-substrate complex. nih.gov

Haspin Kinase: Haspin is a protein kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3). csmres.co.uknih.gov This action is essential for the proper alignment of chromosomes during mitosis, making Haspin an attractive target for anticancer drug development. csmres.co.uk Bipyridine-containing compounds have been explored as potential inhibitors of this kinase. For instance, studies on scaffolds like beta-carboline derivatives, which share structural similarities with bipyridine systems, have led to the identification of potent Haspin inhibitors. csmres.co.uk One such lead compound, LDN-211898, demonstrated an IC50 value of 0.10 µM for Haspin, showcasing significant selectivity over other kinases like DYRK2. csmres.co.uk The development of bisubstrate inhibitors, which target both the ATP-binding site and the protein substrate-binding site of the kinase, represents another strategy where bipyridine-like fragments could be incorporated. nih.gov

Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. nih.gov Bipyridine-based molecules have been successfully developed as PDE inhibitors. nih.gov Amrinone and Milrinone are classic examples of bipyridine phosphodiesterase III inhibitors used to treat heart failure. nih.gov They function by preventing the intracellular hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates the calcium pump and promotes phosphorylation of sarcolemmal calcium channels. nih.gov More recent research continues to explore bipyridine derivatives for their PDE-inhibiting capacity across different therapeutic areas, including central nervous system diseases and inflammatory conditions. frontiersin.org Ibudilast, a pyrazolo[1,5-a]pyridine (B1195680) derivative, is a non-selective PDE inhibitor with anti-inflammatory properties that acts on PDE3, PDE4, PDE10, and PDE11. nih.gov

Compound Scaffold/ExampleEnzyme TargetInhibitory Activity (IC50)Notes
LDN-211898 (Beta-carboline)Haspin Kinase0.10 µMDemonstrates >150-fold selectivity versus DYRK2. csmres.co.uk
Amrinone (Bipyridine)Phosphodiesterase III (PDE3)-Inhibits cAMP hydrolysis; used in heart failure. nih.gov
Milrinone (Bipyridine)Phosphodiesterase III (PDE3)-A positive inotropic vasodilator agent. nih.gov
Ibudilast (Pyrazolopyridine)PDE3, PDE4, PDE10, PDE11-Non-selective PDE inhibitor with anti-inflammatory effects. nih.gov

Modulation of Intracellular Signaling Pathways

Bipyridine derivatives have been shown to modulate various intracellular signaling pathways critical for cell growth, proliferation, and survival. Their activity is not limited to direct enzyme inhibition but extends to altering the downstream effects of complex signaling cascades. For example, certain 2,2'-bipyridine (B1663995) derivatives have been found to modulate the activity of key signaling proteins such as AKT and BRAF in hepatocellular carcinoma cells, suggesting a role in inhibiting pathways that drive cancer progression. nih.gov

The Wnt signaling pathway is a highly conserved network of proteins crucial for embryogenesis and tissue homeostasis; its aberrant activation is strongly linked to the development of various cancers. nih.govnih.gov The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. nih.gov Small molecules that can inhibit this pathway are of significant therapeutic interest. While direct studies on 6-ethoxy-2,3'-bipyridine-5-carboxamide are limited, related heterocyclic compounds have been developed as Wnt/β-catenin signaling inhibitors. For instance, a novel pyrazoline derivative, BHX, was synthesized and shown to effectively block Wnt signaling by markedly reducing β-catenin protein levels in cancer cells. nih.gov This leads to cell cycle arrest and apoptosis, demonstrating that heterocyclic scaffolds can serve as a basis for designing potent Wnt pathway inhibitors. nih.gov

Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)

Bipyridine derivatives, particularly when complexed with metal ions like ruthenium(II) or copper(II), are well-known for their ability to interact with biological macromolecules such as DNA and proteins. researchgate.netnih.gov The planar structure of the bipyridine ligand facilitates these interactions. researchgate.net Studies on ruthenium(II) complexes containing 2,2'-bipyridine have shown that these molecules can bind to DNA through groove binding. researchgate.net The mode and affinity of binding can be influenced by substituents on the bipyridine ring; for example, the incorporation of carboxylic acid groups can alter the DNA/protein binding affinity. researchgate.net

The interaction of these complexes with proteins has also been investigated. Ruthenium(II) complexes with bipyridine dicarboxylic acid ligands have been shown to quench the intrinsic fluorescence of bovine serum albumin (BSA) through a static quenching mechanism, indicating direct binding to the protein. researchgate.net Furthermore, a non-nucleoside linker based on the 2,2'-bipyridine ligand has been incorporated into the backbone of oligonucleotides. oup.com This modified DNA can then chelate metals like ruthenium(II), with the resulting complex acting as a fluorescent reporter group without significantly interacting with or destabilizing the DNA duplex or triplex structure. oup.com

Compound TypeMacromoleculeInteraction ModeKey Finding
Ruthenium(II) complexes with 2,2'-bipyridine ligandsCalf Thymus DNA (CT-DNA)Groove BindingCarboxylic acid groups on the bipyridine moiety influence binding affinity. researchgate.net
Ruthenium(II) complexes with bipyridine ligandsBovine Serum Albumin (BSA)Static QuenchingComplexes quench the intrinsic fluorescence of BSA, indicating direct interaction. researchgate.net
Oligonucleotides with 2,2'-bipyridine linkerDNA (Duplex/Triplex)Covalent incorporationThe bipyridine-Ru(II) complex acts as a reporter group without disrupting DNA structure. oup.com
Mixed ligand Cu(II) and Zn(II) complexes with 2,2'-bipyridineDNA-Complexes demonstrate DNA binding and cleavage capabilities. nih.gov

Cellular Response Mechanisms Elicited by Bipyridine Derivatives

Bipyridine derivatives can elicit a range of cellular responses, often culminating in cell death, which is a desirable outcome in the context of anticancer therapy. The specific mechanism of cell death can vary and may include apoptosis or other forms of programmed cell death. nih.gov Mechanistic studies have shown that some 2,2'-bipyridine derivatives trigger apoptosis in hepatocellular carcinoma cells by inducing the accumulation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. nih.govdovepress.com Similarly, a zinc(II) complex with a dimethyl-substituted bipyridine ligand was found to induce cell death in breast cancer and glioblastoma cells, likely through an apoptotic pathway associated with ROS overproduction. nih.gov

Beyond the well-studied apoptotic pathway, some bipyridine derivatives have been found to induce a less common form of programmed cell death known as paraptosis. nih.govacs.org Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, but lacks the typical morphological features of apoptosis like DNA fragmentation. nih.gov

Recent research on novel silver(I) compounds containing 2,2'-bipyridine-based ligands demonstrated their ability to induce paraptotic cell death, particularly in ovarian cancer cell lines. nih.govacs.org Treatment with these compounds led to distinct morphological changes, including the formation of cytoplasmic vacuoles. nih.gov This mode of action was found to be effective even in cancer cells that had developed resistance to conventional platinum-based chemotherapy drugs like carboplatin (B1684641) and oxaliplatin. acs.org The induction of paraptosis by these bipyridine derivatives suggests a novel therapeutic strategy that could bypass common resistance mechanisms in cancer. nih.govacs.org

Receptor Binding and Activation Profiles in Biological Systems

Research into 6-Alkoxy-5-aryl-3-pyridinecarboxamide analogues has revealed their high affinity for the human cannabinoid-1 receptor (hCB1R), with a pronounced selectivity over the cannabinoid-2 receptor (CB2R). acs.org The binding affinity of these compounds is influenced by the nature of the alkoxy group at the 6-position and the aryl group at the 5-position of the pyridine (B92270) ring.

A key finding in the study of these analogues is the species-dependent differential affinity. Certain compounds exhibit a significantly lower affinity for rodent (mouse and rat) CB1 receptors compared to the human CB1R. nih.gov This discrepancy has been attributed to a specific amino acid variation (Isoleucine 105 in human CB1R versus Methionine in rodent CB1R) within the receptor's binding pocket. nih.gov

The functional activity of these analogues has been characterized through various in vitro assays. They have been demonstrated to act as antagonists at the hCB1R, effectively blocking the action of cannabinoid agonists. nih.govacs.org

The following table summarizes the in vitro binding affinities of representative 6-Alkoxy-5-aryl-3-pyridinecarboxamide analogues for the human cannabinoid-1 receptor (hCB1R).

Compound IDR (6-position substituent)Ar (5-position substituent)hCB1R Ki (nM)
14g Cyclopropylmethoxy4-chlorophenyl0.8
14h 2-methoxyethoxy4-chlorophenyl1.2

Data sourced from scientific literature. nih.gov

The table below illustrates the difference in binding affinity of a representative analogue for human, rat, and mouse CB1 receptors.

Compound IDReceptorKi (nM)
14g human CB1R0.8
rat CB1R80
mouse CB1R120

Data sourced from scientific literature. nih.gov

The antagonist activity of these compounds at the hCB1R, combined with their high affinity and selectivity, underscores the therapeutic potential of the 6-Alkoxy-5-aryl-3-pyridinecarboxamide scaffold. Further research is warranted to elucidate the specific receptor binding and activation profile of this compound itself.

Future Directions and Emerging Research Avenues for 6 Ethoxy 2,3 Bipyridine 5 Carboxamide

Development of Next-Generation Synthetic Methodologies

The advancement of synthetic routes to 6-Ethoxy-2,3'-bipyridine-5-carboxamide and its analogues is paramount for facilitating further research and potential commercialization. While classical methods for bipyridine synthesis exist, future efforts should focus on developing more efficient, sustainable, and versatile methodologies.

Emerging synthetic strategies that could be applied and optimized for this class of compounds include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. acs.orgresearchgate.net The application of flow chemistry to the synthesis of pyridine (B92270) and bipyridine derivatives has been shown to improve yields and reduce reaction times. mdpi.comunimi.itnih.gov Future research could focus on developing a continuous-flow synthesis of this compound, potentially involving telescoped reaction sequences to minimize intermediate purification steps. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C bonds in the synthesis of bipyridines. frontiersin.orgacs.org These methods often proceed under mild conditions and can offer novel reactivity patterns compared to traditional metal-catalyzed cross-coupling reactions. frontiersin.org Investigating photocatalytic routes to the 2,3'-bipyridine (B14897) core could provide a more sustainable and efficient alternative to classical methods. nih.govacs.org

Catalytic C-H Activation: Direct C-H activation is a highly atom-economical approach for the synthesis of complex molecules. mdpi.com Research into the late-stage functionalization of the bipyridine scaffold through C-H activation could provide rapid access to a diverse range of analogues of this compound, facilitating structure-activity relationship (SAR) studies.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Improved safety, scalability, and process control. acs.org
Photocatalysis Mild reaction conditions, sustainability, and novel reactivity. frontiersin.org
C-H Activation High atom economy and rapid access to analogues. mdpi.com

Implementation of High-Throughput Screening and Combinatorial Chemistry for Lead Identification

To efficiently explore the biological potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov

Combinatorial Library Synthesis: The development of a robust solid-phase or solution-phase combinatorial synthesis would enable the rapid generation of a large library of analogues. researchgate.net By systematically varying the substituents on the bipyridine rings and the carboxamide moiety, a diverse chemical space can be explored to identify compounds with desired biological activities.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a variety of biological targets. nih.gov Libraries of this compound derivatives could be screened against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other disease-relevant targets to identify initial hits for drug discovery programs. Cytotoxicity profiling of these libraries against various cell lines at an early stage is also crucial for prioritizing compounds with favorable safety profiles. nih.gov

TechnologyApplication in this compound Research
Combinatorial Chemistry Rapid generation of diverse analogue libraries for SAR studies.
High-Throughput Screening Efficiently screen libraries to identify compounds with specific biological activities. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery for complex diseases. nih.govspringernature.com The bipyridine scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. This promiscuity can be rationally harnessed to design multi-target-directed ligands (MTDLs). acs.orgacs.org

Future research should investigate the potential of this compound and its derivatives to act as MTDLs. acs.org For instance, by modifying the substituents, it may be possible to design compounds that simultaneously inhibit multiple kinases involved in a particular cancer signaling pathway or modulate different receptors in the central nervous system for the treatment of neurodegenerative diseases. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, will be crucial in the rational design of these multi-target agents. springernature.com

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel this compound analogues.

Predictive Modeling: ML models can be trained on existing data to predict various properties of new molecules, such as their biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netnih.govrequimte.pt This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a set of desired parameters (e.g., high potency against a specific target, good oral bioavailability), it can generate new this compound derivatives that have never been synthesized before.

AI/ML ApplicationPotential Impact on this compound Research
Predictive Modeling Prioritization of synthetic targets with optimal property profiles. researchgate.netnih.gov
De Novo Design Generation of novel analogues with tailored biological and physicochemical properties.

Investigation of Environmental Impact and Sustainable Production Methods

In line with the principles of green chemistry, it is imperative to consider the environmental impact of synthesizing this compound from the earliest stages of development. nih.govangelinifinechemicals.comjocpr.compharmafeatures.com

Future research should focus on:

Green Chemistry Metrics: Evaluating the environmental footprint of different synthetic routes using metrics such as atom economy, E-factor, and process mass intensity. This will allow for the selection of the most sustainable manufacturing process.

Use of Greener Solvents and Reagents: Exploring the use of bio-based solvents, water, or solvent-free reaction conditions to minimize the use of hazardous organic solvents. nih.gov Additionally, the use of catalytic rather than stoichiometric reagents should be prioritized.

Lifecycle Assessment: Conducting a comprehensive lifecycle assessment to understand the environmental impact of the entire production process, from raw material sourcing to final product disposal. The environmental fate and potential toxicity of the compound and its degradation products should also be investigated. nih.govfrontiersin.org The use of electrochemical methods for synthesis is a promising green alternative. mdpi.com The development of continuous manufacturing processes for active pharmaceutical ingredients (APIs) is also a key aspect of sustainable production. angelinifinechemicals.comchemicalsknowledgehub.com

Sustainability AspectResearch Focus
Green Chemistry Metrics Quantitative assessment of the environmental performance of synthetic routes.
Greener Solvents/Reagents Minimizing the use of hazardous materials in the synthesis. nih.gov
Lifecycle Assessment Comprehensive evaluation of the environmental impact from cradle to grave.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-Ethoxy-2,3'-bipyridine-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For analogous bipyridine carboxamides, key steps include:

  • Precursor Preparation : Starting with pyridine derivatives (e.g., 5-ethoxy-pyridine-2-carboxylic acid) and coupling agents to form the bipyridine backbone.
  • Ethoxy Group Introduction : Using ethylating agents like ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Carboxamide Formation : Reacting with ammonia or primary amines in the presence of coupling reagents (e.g., EDC/HOBt).
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) to enhance yield .
    • Data Consideration : Monitor reaction progress via TLC or HPLC with C18 columns (UV detection at 254 nm).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) and aromatic protons in bipyridine rings (δ 7.5–8.5 ppm). Carboxamide protons appear as broad singlets (δ 6.5–7.0 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ = calculated via C₁₃H₁₃N₃O₂).

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for metal coordination or nucleophilic attack. Use software like Gaussian or ORCA .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic residues .
    • Data Contradiction : Resolve discrepancies between predicted and experimental binding energies by refining force field parameters or incorporating solvent effects .

Q. How can factorial design experiments resolve contradictory data in the biological activity of this compound derivatives?

  • Methodological Answer :

  • Factorial Design : Test variables like substituent position (e.g., ethoxy vs. methyl groups) and reaction pH using a 2³ design to identify interactions affecting bioactivity .
  • Statistical Analysis : Apply ANOVA to determine significant factors (p < 0.05) and optimize conditions via response surface methodology (RSM).
  • Case Study : For bipyridine analogs, conflicting IC₅₀ values in enzyme inhibition assays were resolved by isolating stereoisomers via chiral HPLC .

Q. What advanced separation technologies (e.g., membrane filtration, HPLC-MS) purify this compound from complex reaction mixtures?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate by polarity. Monitor via ESI-MS for real-time mass verification .
  • Membrane Technologies : Employ nanofiltration (MWCO 300–500 Da) to remove unreacted precursors. Validate purity via ¹H NMR integration (>95%) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediate formation .
  • Quality Metrics : Define critical quality attributes (CQAs) such as particle size (via DLS) and crystallinity (PXRD) to standardize batches .

Q. What statistical frameworks ensure robust interpretation of biological assay data for this compound?

  • Methodological Answer :

  • Error Analysis : Use Grubbs’ test to identify outliers in triplicate measurements.
  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC₅₀ ± 95% CI) using GraphPad Prism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.